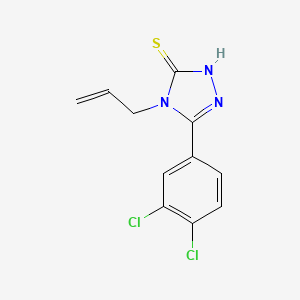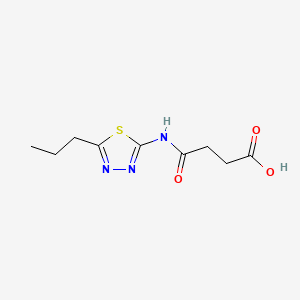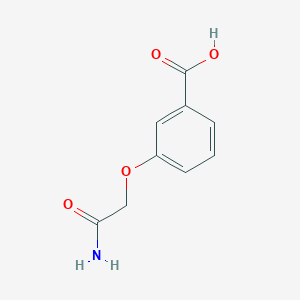
6-ブロモ-2-(4-エチルフェニル)キノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, including condensation reactions, cyclization, and functional group transformations. While the specific synthesis of "6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid" is not directly outlined, related compounds have been synthesized through processes like the Friedländer synthesis, involving the condensation of 2-aminobenzaldehyde derivatives with ketones or acetoacetic esters to form quinolines, followed by halogenation and functionalization to introduce the desired bromo and carboxylic acid groups.
Molecular Structure Analysis
Quinoline derivatives exhibit a planar aromatic system that significantly influences their chemical behavior, including their reactivity and interaction with biological targets. The presence of the bromo group can facilitate further nucleophilic substitution reactions, while the carboxylic acid group enhances solubility in polar solvents and can participate in the formation of amide or ester derivatives. Molecular structure analysis, such as FT-IR, FT-Raman, NMR, and X-ray crystallography, provides insight into the electronic distribution, molecular geometry, and potential interaction sites of these compounds.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The bromo group in "6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid" makes it a viable candidate for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of different aryl or alkyl groups. The carboxylic acid functionality allows for the formation of derivatives through condensation reactions with amines or alcohols.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. The presence of the bromo and carboxylic acid groups in "6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid" is expected to impact its solubility in organic solvents and water, making it more amenable to various applications in synthesis and pharmaceutical research.
Chemical Properties Analysis
The chemical properties of "6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid" are characterized by its reactivity towards nucleophiles and electrophiles, its acid-base behavior, and its potential to form stable complexes with metals or organic molecules. These properties are crucial for its application in catalysis, organic synthesis, and the development of new materials.
References
Klásek, A., Kořistek, K., Sedmera, P., & Halada, P. (2003). A New Synthesis of 4-Alkyl/Aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and Molecular Rearrangement of Their 3-Bromo Derivatives to 2-Alkyl/Aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic Acids. Heterocycles, 60, 799-815. Heterocycles.
Ulahannan, R. T., Panicker, C., Varghese, H., Musioł, R., Jampílek, J., Alsenoy, C., War, J. A., & Srivastava, S. K. (2015). Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 184-197. Spectrochimica Acta Part A.
科学的研究の応用
創薬
キノリンは創薬におけるリード化合物の重要な骨格です . キノリンとの構造的類似性から、"6-ブロモ-2-(4-エチルフェニル)キノリン-4-カルボン酸"は、新しい医薬品の開発に使用できる可能性があります。
プロテオミクス研究
この化合物は、プロテオミクス研究用の製品として言及されています . プロテオミクスはタンパク質の大規模研究であり、この化合物はタンパク質の構造と機能を理解するための実験で使用できます。
有機合成
キノリンとその誘導体は、工業化学および合成有機化学の分野で幅広い用途を持っています . "6-ブロモ-2-(4-エチルフェニル)キノリン-4-カルボン酸"は、より複雑な有機化合物の合成におけるビルディングブロックとして使用できます。
生化学研究
特性
IUPAC Name |
6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFLDKXKIJXBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359827 |
Source


|
| Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350998-45-7 |
Source


|
| Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)




![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)





